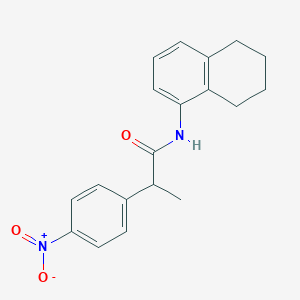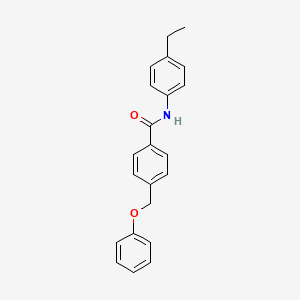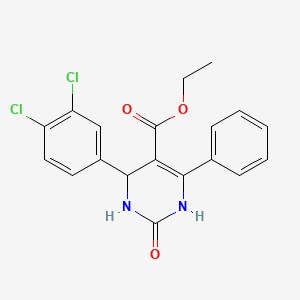![molecular formula C21H33NO5 B4077866 1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4077866.png)
1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid
Übersicht
Beschreibung
1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid is a complex organic compound that combines an azepane ring with a phenoxy group and an oxalic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Butan-2-ylphenoxy)propyl]azepane typically involves multiple steps, starting with the preparation of the phenoxy group and the azepane ring. The phenoxy group can be synthesized through the reaction of 2-butan-2-ylphenol with an appropriate halogenated compound, such as 3-chloropropylamine, under basic conditions. The resulting intermediate is then reacted with azepane to form the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-Butan-2-ylphenoxy)propyl]azepane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Butan-2-ylphenoxy)propyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Butan-2-ylphenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity. The oxalic acid moiety can chelate metal ions, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(2-Butylphenoxy)propyl]azepane: Similar structure but with a butyl group instead of a butan-2-yl group.
1-[3-(2-Isopropylphenoxy)propyl]azepane: Contains an isopropyl group instead of a butan-2-yl group.
1-[3-(2-Methylphenoxy)propyl]azepane: Features a methyl group instead of a butan-2-yl group.
Uniqueness
1-[3-(2-Butan-2-ylphenoxy)propyl]azepane is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
1-[3-(2-butan-2-ylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-3-17(2)18-11-6-7-12-19(18)21-16-10-15-20-13-8-4-5-9-14-20;3-1(4)2(5)6/h6-7,11-12,17H,3-5,8-10,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNCKSGLRSTXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4077789.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-biphenylcarboxamide](/img/structure/B4077804.png)
![2-[2-(4-chlorophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077811.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)
![3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)


![5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)

